4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
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Overview
Description
4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzothiolo pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxybenzyl chloride with piperazine to form 4-[(4-methoxyphenyl)methyl]piperazine.
Cyclization: The intermediate is then subjected to cyclization with 2-aminothiophenol and formaldehyde under acidic conditions to form the benzothiolo pyrimidine core.
Final Assembly: The final step involves the coupling of the piperazine intermediate with the benzothiolo pyrimidine core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperazine ring can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
Oxidation: Formation of 4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine.
Reduction: Formation of 4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine with a secondary amine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine
- 4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine
Uniqueness
4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-27-17-8-6-16(7-9-17)14-25-10-12-26(13-11-25)21-20-18-4-2-3-5-19(18)28-22(20)24-15-23-21/h6-9,15H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVMQXDNOQIDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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